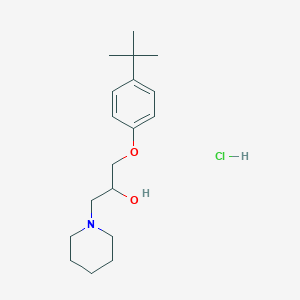

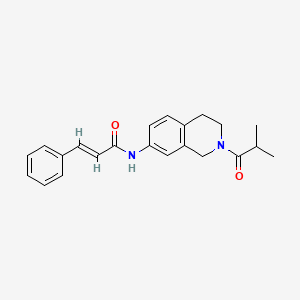

1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Advances in Antidepressants Beyond SSRIs

Research has led to the discovery of a series of compounds, including 1-aryloxy-3-piperidinylpropan-2-ols, which possess potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. These compounds exhibit selective and high affinity at the 5-HT1A receptor and serotonin reuptake inhibition at nanomolar concentrations, demonstrating potential as new antidepressants beyond the scope of traditional SSRIs (Takeuchi et al., 2003).

Polymer Stabilization

A study on the reactions of toluene-2,4-diisocyanate with different phenols and hindered amine stabilizers (HAS) aimed to prepare new combined phenol/HAS for polymer stabilization. These combined stabilizers, incorporating components like tert-butyl and piperidine, showed significant efficiency in protecting polypropylene against photo oxidation and thermo-oxidation, highlighting their importance in enhancing polymer longevity (Mosnáček et al., 2003).

Anion Exchange Membranes for Alkaline Fuel Cells

Poly(arylene piperidinium)s (PAPipQs), devoid of alkali-sensitive aryl ether bonds or benzylic sites, have been prepared and evaluated as anion exchange membranes (AEMs) for alkaline fuel cells. These membranes, synthesized from N-methyl-4-piperidone and bi- or terphenyl, showed excellent alkaline stability and conductivity, essential for efficient fuel cell operation (Olsson et al., 2018).

Synthesis and Characterization

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been documented. The compound was synthesized via a condensation reaction and characterized using various spectroscopic methods. It was further evaluated for its antibacterial and anthelmintic activities, demonstrating moderate activity in these areas (Sanjeevarayappa et al., 2015).

Direcciones Futuras

The future directions for research on “1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” could include further investigation into its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Parkinson’s disease . Additionally, more research is needed to fully understand its synthesis, structure, and chemical reactions.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to target theHistamine H3 Receptor and Monoamine Oxidase B . These targets play crucial roles in neurotransmission and neurodegeneration, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may act as an antagonist at the histamine h3 receptor and an inhibitor of monoamine oxidase b . This means it could prevent the normal function of these targets, leading to changes in cellular activity.

Biochemical Pathways

Given its potential targets, it may influence pathways related toneurotransmission and neurodegeneration .

Result of Action

Based on its potential targets, it may influenceneuronal activity and potentially have a role in the management of neurodegenerative disorders .

Propiedades

IUPAC Name |

1-(4-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-18(2,3)15-7-9-17(10-8-15)21-14-16(20)13-19-11-5-4-6-12-19;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMMSSFNXINHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)

![N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide](/img/structure/B2957229.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2957233.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)